molecular formula C12H15N3O4 B12691972 Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 94109-80-5

Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B12691972
CAS No.: 94109-80-5
M. Wt: 265.26 g/mol
InChI Key: OLLMUVALDSVZFG-UHFFFAOYSA-N
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Description

Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate (CAS 86651-05-0) is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic core with ester (methyl), methoxy, and ethyl substituents. Pyrido[2,3-d]pyrimidines are pharmacologically significant, often serving as precursors to antibacterial agents like pipemidic acid (a carboxylic acid derivative) . This compound’s structural features—such as the tetrahydro ring system and electron-donating substituents—distinguish it from related analogs in terms of reactivity, solubility, and biological activity.

Properties

CAS No.

94109-80-5

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 8-ethyl-2-methoxy-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H15N3O4/c1-4-15-6-8(11(17)18-2)9(16)7-5-13-12(19-3)14-10(7)15/h5,8H,4,6H2,1-3H3

InChI Key

OLLMUVALDSVZFG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=O)C2=CN=C(N=C21)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Procedure

A typical preparation involves the following steps (adapted and integrated from patent US3186991A and related literature):

Step Reagents & Conditions Description
1. Preparation of N-(8-ethyl)-piperidone-4-3-carboxylic acid methyl ester Alkylation of piperidone derivatives with ethylating agents under basic conditions Introduces the 8-ethyl substituent on the piperidone ring
2. Cyclocondensation with amidine hydrochloride Stirring aqueous solutions of the ester, amidine hydrochloride, and potassium carbonate at 50°C for several hours Forms the tetrahydro-pyrido[2,3-d]pyrimidine core with 4-hydroxy substitution
3. Introduction of 2-methoxy group Reaction of the intermediate with methoxy-substituted reagents or via nucleophilic substitution on 2-chloro or 2-hydroxy intermediates Installs the 2-methoxy substituent on the pyrimidine ring
4. Purification and recrystallization Extraction with organic solvents (chloroform, ethanol), filtration, and recrystallization from ethanol or acetone Yields pure this compound

Example from Patent Literature

  • A mixture of N-(8-ethyl)-piperidone-4-3-carboxylic acid methyl ester hydrochloride, amidine hydrochloride, and potassium carbonate in water is stirred at 50°C for 5 hours, then at room temperature for 15 hours.
  • The reaction mixture separates into phases; the product is isolated by decanting, ether washing, and recrystallization from ethanol.
  • The product obtained is this compound with a melting point around 168-170°C.

Alternative and Advanced Synthetic Approaches

Microwave-Assisted Cyclocondensation

Recent medicinal chemistry research has demonstrated microwave-assisted cyclocondensation of α,β-unsaturated esters with amidines and malononitrile or cyanoacetate to efficiently produce pyrido[2,3-d]pyrimidine derivatives in a single step with high regioselectivity and yield. This method can be adapted for the target compound by selecting appropriate alkyl esters and amidines bearing methoxy substituents.

Use of Nanocrystalline MgO Catalyst

A green chemistry approach involves the use of nanocrystalline MgO as a catalyst in aqueous media at moderate temperatures (~80°C) to promote the condensation of 6-aminouracil derivatives with malononitrile and aldehydes, yielding pyrido[2,3-d]pyrimidine derivatives. This method offers high yields and mild conditions, potentially applicable to the synthesis of this compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Water, ethanol, or aqueous mixtures Water is often used for green chemistry benefits
Base Potassium carbonate or sodium carbonate Neutralizes hydrochloride salts and promotes cyclization
Temperature 50°C to reflux (80-120°C) Higher temperatures accelerate cyclization but may require careful control
Reaction Time 4 to 20 hours Longer times improve yield and purity
Purification Extraction with chloroform or ether, recrystallization from ethanol or acetone Ensures removal of impurities and isolation of crystalline product

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield & Purity Reference
Classical cyclocondensation N-(8-ethyl)-piperidone-4-3-carboxylic acid methyl ester + amidine hydrochloride K2CO3, water 50°C, 15-20 h Moderate to high yield, mp ~168-170°C US3186991A
Microwave-assisted cyclocondensation α,β-unsaturated ester + amidine + malononitrile/cyanoacetate Microwave irradiation Minutes to hours, solvent-dependent High yield, regioselective PMC9972360
Nanocrystalline MgO catalysis 6-aminouracil + malononitrile + aldehydes MgO catalyst, water 80°C, several hours High yield, green method PMC9972360

Research Findings and Notes

  • The Dieckmann condensation reaction is often employed to form cyclic intermediates that are then cyclized with amidines to form the pyrido[2,3-d]pyrimidine core.
  • The presence of the 2-methoxy group can be introduced via nucleophilic substitution on reactive intermediates or by using methoxy-substituted starting materials.
  • The 8-ethyl substituent is introduced early in the synthesis by alkylation of the piperidone ring.
  • Purification by recrystallization from ethanol or acetone is critical to obtain high-purity crystalline products.
  • Microwave-assisted and nanocatalyst methods offer more efficient, greener alternatives to classical methods, with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Conducted under acidic or basic conditions with strong oxidizing agents.

    Reduction: Typically performed under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Key structural distinctions from analogs include:

Compound Substituents (Positions) Core Structure Reference
Target Methyl Ester 8-Ethyl, 2-Methoxy, 6-Methyl ester Tetrahydro pyrido[2,3-d]pyrimidine
Pipemidic Acid (MM0401.01) 8-Ethyl, 2-Piperazinyl, 6-Carboxylic acid Dihydropyrido[2,3-d]pyrimidine
Ethyl 7-Methyl Thiazolo[3,2-a]pyrimidine 7-Methyl, 3-Oxo, 2-Benzylidene Thiazolo-pyrimidine hybrid

The tetrahydro ring in the target compound introduces conformational flexibility, contrasting with planar thieno- or thiazolo-fused systems . The methoxy group at position 2 may reduce electrophilicity compared to nitro-substituted analogs ().

Physicochemical Properties

Melting Points and Solubility

  • Target Compound : Specific data are unavailable, but its ethyl analog (CAS 19572-10-2) has a molecular weight of 277.28 and LogP 0.527, suggesting moderate polarity .
  • Comparisons: Compound 22a (): Melting point 175–176°C (nitrophenyl substituent). Thienopyrimidine 6b (): Melting point 220–222°C (urea substituent). The target’s methyl ester likely has a lower melting point than nitro- or urea-containing analogs due to reduced intermolecular interactions.

Chromatographic Behavior

The ethyl analog is separable via reverse-phase HPLC using acetonitrile/water with phosphoric acid . The methyl ester may exhibit shorter retention times due to increased hydrophilicity compared to ethyl or isopropyl esters .

Analytical and Crystallographic Insights

  • X-ray Crystallography : While the target compound’s structure is unreported, related pyrido[2,3-d]pyrimidines (e.g., ) show puckered rings (deviation ~0.224 Å from plane) and intermolecular hydrogen bonding (C–H···O). The methoxy group may participate in weaker H-bonding compared to nitro or carbonyl groups .
  • HPLC/MS Analysis : Adapting the method in (acetonitrile/water with formic acid) would enable MS-compatible analysis of the methyl ester.

Biological Activity

Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Molecular Formula: C15H18N2O4
Molecular Weight: 290.32 g/mol
CAS Number: 65269-20-7
Structure: The compound features a bicyclic structure formed by a pyridine and a pyrimidine ring, with key functional groups including methoxy and carboxylate that enhance its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Compounds related to this structure have shown promise in inhibiting tumor growth. For instance, studies on similar pyrido-pyrimidines have indicated their ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Antimicrobial Properties : The presence of the methoxy group is associated with enhanced antimicrobial activity against various pathogens.
  • Cytotoxic Effects : Research has demonstrated that related compounds can exhibit cytotoxic effects on several cancer cell lines, suggesting potential applications in cancer therapy.

Structure-Activity Relationships

The biological activity of this compound can be attributed to its structural features:

Compound Name Structure Key Differences
Ethyl 4-hydroxy-5,6-dihydropyrimidinePyrimidine ring with hydroxyl groupLacks the methoxy group
Methyl 4-methylthio-pyrido[4,3-d]pyrimidineContains a methylthio groupDifferent substituents affecting solubility
Benzyl 4-hydroxy-pyrido[4,3-d]pyrimidineBenzyl substitution instead of ethylAlters biological activity profile

These comparisons highlight how variations in substituents can significantly impact the pharmacological profile of related compounds.

Case Studies

  • Study on Antitumor Activity : A study published in Molecules demonstrated that a similar compound induced apoptosis in glioma cells by activating caspase pathways and altering gene expression profiles. The treatment resulted in significant reductions in cell viability at specific concentrations over time.
  • Antimicrobial Testing : Another research article highlighted the antimicrobial efficacy of pyrido-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the methoxy group enhanced the compounds' effectiveness.

Potential Applications

This compound holds promise for various applications:

  • Cancer Therapy : Due to its cytotoxic properties against tumor cells.
  • Antimicrobial Agents : As a potential treatment for bacterial infections.
  • Pharmacological Research : As a lead compound for developing new drugs targeting specific biological pathways.

Q & A

Basic: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:
To optimize yield, employ a multi-step approach combining reflux conditions with catalytic additives. For example, describes a similar pyrimidine derivative synthesized by refluxing precursors (e.g., substituted benzaldehyde, sodium acetate) in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours, achieving 78% yield after recrystallization . Key steps include:

  • Catalyst Selection : Sodium acetate enhances condensation efficiency.
  • Solvent System : Glacial acetic acid promotes proton transfer, while acetic anhydride acts as a dehydrating agent.
  • Recrystallization : Use ethyl acetate-ethanol (3:2) for slow evaporation to obtain high-purity crystals.

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:
Combine 1H/13C NMR , IR , and HRMS for structural validation:

  • NMR : Assign peaks to distinguish methoxy, ethyl, and carbonyl groups. highlights δ 1.2–3.0 ppm for alkyl protons and δ 160–180 ppm for carbonyl carbons in similar derivatives .
  • IR : Confirm ester (C=O at ~1700 cm⁻¹) and ketone (C=O at ~1650 cm⁻¹) functionalities.
  • HRMS : Match experimental and calculated m/z values (e.g., ±1 ppm accuracy) to verify molecular formula .

Advanced: How do crystallographic techniques resolve conformational ambiguities in the pyrido-pyrimidine core?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. reveals that the pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane . Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Apply riding models for H-atoms (C—H = 0.93–0.98 Å) and anisotropic displacement parameters for non-H atoms.
  • Analysis : Calculate dihedral angles (e.g., 80.94° between fused rings) to assess steric strain .

Advanced: How should researchers address discrepancies between computational and experimental NMR data?

Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes. Mitigate by:

Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) in DFT calculations.

Conformational Sampling : Use molecular dynamics to account for ring puckering (e.g., ’s boat conformation) .

Validation : Cross-check with 2D NMR (e.g., NOESY for spatial proximity) .

Advanced: What strategies elucidate reaction mechanisms for pyrido[2,3-d]pyrimidine synthesis?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Profiling : Monitor intermediate formation via in situ FTIR or LC-MS.
  • Isotopic Labeling : Track oxygen incorporation in the ketone group using 18O-labeled reagents.
  • Computational Modeling : Map energy barriers for cyclization steps using Gaussian or ORCA .

Basic: What methods identify synthetic byproducts or impurities?

Methodological Answer:
Use chromatographic and spectroscopic tools:

  • HPLC-PDA/MS : Detect low-abundance byproducts (e.g., ’s brominated intermediates) .
  • NMR Spiking : Add authentic standards to confirm impurity structures.
  • X-ray Powder Diffraction (XRPD) : Differentiate polymorphic forms if recrystallization conditions vary .

Advanced: How do hydrogen-bonding networks influence crystal packing?

Methodological Answer:
Intermolecular interactions (e.g., C—H···O) dictate packing motifs. shows bifurcated H-bonds forming chains along the c-axis, stabilizing the lattice . Analyze via:

  • Hirshfeld Surface : Quantify interaction contributions (e.g., O···H vs. C···H contacts).
  • Thermal Analysis : Correlate melting points (e.g., 427–428 K in ) with packing efficiency .

Advanced: What approaches assess thermodynamic stability under varying conditions?

Methodological Answer:

  • DSC/TGA : Measure decomposition onset temperatures (e.g., ’s mp = 427–428 K) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Computational Prediction : Calculate Gibbs free energy of polymorphs using CrystalPredictor .

Advanced: How do substituents (e.g., ethyl, methoxy) impact reactivity?

Methodological Answer:

  • Steric Effects : Ethyl groups increase torsional strain in the tetrahydro ring, altering reaction pathways ( ) .
  • Electronic Effects : Methoxy groups donate electron density, enhancing electrophilic substitution at C2. Compare with ’s methoxyphenyl derivatives .

Basic: What recrystallization solvents optimize purity for X-ray studies?

Methodological Answer:
Ethyl acetate-ethanol (3:2) is ideal for slow evaporation, yielding high-quality crystals ( ). Alternative solvents:

  • DCM/Hexane : For low-polarity impurities.
  • Acetonitrile : For rapid nucleation if crystal size is insufficient .

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